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Introduction and Chemical Profile

Milciclib (PHA-848125) is an orally bioavailable small-molecule anticancer drug that functions as a potent
inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Currently in
Phase II clinical development for hepatocellular carcinoma, thymoma, and thymic carcinoma, this
pyrazolo[4,3-h]quinazoline-class compound demonstrates a unique kinase inhibition profile with additional
activity against CDK1, CDK4, CDKS5, and members of the Src tyrosine kinase family [1]. The drug has
received Orphan Drug designation from both the FDA and EMA for thymoma and thymic carcinoma
treatment, highlighting its therapeutic potential for rare malignancies [2]. Understanding the Absorption,
Distribution, Metabolism, and Excretion (ADME) properties of Milciclib is crucial for predicting its clinical
behavior, potential drug-drug interactions, and optimizing its therapeutic application. This technical review
provides a comprehensive analysis of available ADME data, with particular emphasis on its interactions with

drug transporters and metabolic enzymes.

Absorption and Pharmacokinetic Properties

After oral administration of milciclib maleate capsules, the drug is absorbed with a median time to reach
maximum plasma concentration (tmax) ranging between 2-4 hours [2]. At the recommended Phase II dose

(150 mg/day on a 7 days on/7 days off schedule), milciclib demonstrates dose-proportional pharmacokinetics
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up to 200 mg/day. At steady state, the mean maximum plasma concentration (Cmax) reaches approximately
1.5 pM (CV = 33%), with a mean area under the plasma concentration-time curve (AUCO0-24) of 25 pM+h
(CV = 34%) [2]. The compound exhibits significant accumulation after repeated dosing, with an
accumulation factor of 3, and possesses a relatively long elimination half-life of approximately 33 hours [2],

supporting its intermittent dosing schedule in clinical trials.

Table 1: Key Pharmacokinetic Parameters of Milciclib at Steady State (150 mg/day)

Parameter Value Conditions

tmax 2-4 hours After oral administration
Cmax 1.5 uM (CV=33%) Day 7 at steady state
AUCO0-24 25 uMeh (CV=34%) Day 7 at steady state
Accumulation Factor 3 After repeated dosing
Elimination Half-life ~33 hours -

Distribution and Blood-Brain Barrier Penetration

Milciclib demonstrates favorable distribution properties, with recent research revealing particularly
interesting characteristics regarding its brain penetration. The compound shows good blood-brain barrier
(BBB) penetration even in wild-type mice, achieving a brain-to-plasma ratio of 1.2 [3]. However, this

penetration is significantly modulated by efflux transporters.

Role of ABC Transporters in Brain Distribution

Comprehensive in vitro and in vivo studies have demonstrated that milciclib is a substrate for efflux

transporters, though with varying affinity across species and transporter types:

¢ In vitro transport assays using MDCK-II polarized cell monolayers showed that milciclib (at 4 pM)
is transported by mouse Abcg2, which could be inhibited by the specific ABCG2 inhibitor Ko143 [2]
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[3]. The efflux ratio (ER) in mAbcg2-transduced cells was 2.6, indicating significant transport [2].

e Human transporters showed more modest effects, with minimal transport by hABCG2 (ER = 1.0)

and slight transport by hABCB1 (ER = 1.7) [2].

e In vivo studies in genetically modified mouse models revealed that the brain-to-plasma ratio of
milciclib increased by 5.2-fold when both Abcb1 and Abcg?2 were ablated compared to wild-type mice
[3]. Single knockout mice showed intermediate increases: 3.9-fold in Abcbla/1b-/- and 2.3-fold in
Abcg?2-/- mice [2].

Table 2: Brain Penetration of Milciclib in Genetically Modified Mouse Models

Genotype Brain-to-Plasma Ratio Fold Increase vs. Wild-Type
Wild-type 1.2 -

Abcblal/lb-/- 4.7 3.9x

Abcg2-/- 2.8 2.3x

Abcblal/lb;Abcg2-I- 6.2 5.2x

The following diagram illustrates how ABCB1 and ABCG2 transporters work cooperatively to limit

milciclib's brain penetration at the blood-brain barrier:
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Blood-brain barrier transport mechanisms dffecting milciclib distribution. ABCB1 and ABCGZ2 work

cooperatively to limit brain penetration.

Metabolism and Enzyme Interactions

Milciclib undergoes partial hepatic metabolism, with in vitro studies indicating that CYP3A4 plays a role in

its biotransformation, though this contribution appears limited.

Experimental Protocols for Metabolism Studies

In vitro CYP inhibition/induction assays were conducted using human liver microsomes or recombinant
CYP enzymes to assess the metabolic stability of milciclib and identify the specific CYP isoforms involved
[2]. The metabolic contribution was quantified by measuring parent drug depletion in the presence of
chemical inhibitors or antibodies specific to individual CYP enzymes, or by using recombinant enzymes

expressing single CYP isoforms.

In vivo validation was performed using Cyp3a-/- knockout mice and humanized CYP3A4 transgenic mice.

In these models, milciclib exposure (AUCO0-8h) increased 1.9-fold in Cyp3a-/- mice but decreased only 1.3-
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fold in mice overexpressing human CYP3A4 [3], suggesting that CYP3A4 plays a measurable but limited

role in milciclib clearance in vivo.

Excretion and Transporter-Mediated Elimination

The excretion pathway of milciclib appears to be minimally affected by uptake transporters from the OATP
family. Studies in Oatpla/lb-deficient mice showed only minor impacts on milciclib plasma exposure, with
minimal changes in AUCO0-24h and Cmax compared to wild-type animals [3]. This suggests that
OATP1A/1B transporters play a negligible role in the systemic clearance of milciclib, potentially reducing

the risk of drug-drug interactions mediated by these uptake transporters.

Experimental Methodologies

In Vitro Transport Assays

Cell culture models: Madin-Darby Canine Kidney (MDCK-II) cells transduced with human ABCBI,

ABCG?2, or mouse Abcg2 were used to generate polarized monolayers for bidirectional transport assays [2].

Experimental protocol:

e Cells were seeded on transwell filters and cultured until tight monolayer formation (transepithelial
electrical resistance >100 Qxcm?2)

¢ Milciclib (4 uM) was added to either the apical or basolateral compartment

e Samples were collected from the opposite compartment over 120 minutes

e Transport was quantified using LC-MS/MS analysis

e Specific inhibitors (zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter-
specific effects [2]

Data analysis: Efflux ratios (ER) were calculated as (transport B — A)/(transport A —B), with ER > 2

considered positive for active transport.

In Vivo Pharmacokinetic Studies
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Animal models: Wild-type, Abcbla/1b-/-, Abcg2-/-, Abcbla/1b;Abcg2-/-, Oatpla/l1b-/-, and Cyp3a-/- mice

were used to assess the roles of specific transporters and enzymes [2] [3].

Dosing and sampling: Milciclib was administered orally (20 mg/kg) or intravenously (5 mg/kg). Blood and

tissue samples (including brain) were collected at predetermined time points up to 24 hours post-dose [2].

Bioanalysis: Milciclib concentrations in plasma and tissues were quantified using a validated LC-MS/MS
method [2].

Pharmacokinetic analysis: Non-compartmental analysis was performed to determine AUC, Cmax, tmax,

and elimination half-life. Tissue-to-plasma ratios were calculated to assess distribution.

Clinical Implications and Drug-Drug Interaction
Potential

The ADME profile of milciclib suggests a favorable clinical pharmacokinetic profile with limited potential

for meaningful drug-drug interactions:

e The minimal impact of OATP1A/1B transporters and modest role of CYP3A4 in milciclib clearance
reduces the risk of interactions with drugs that inhibit or induce these pathways [3].

¢ While milciclib is a substrate for ABCB1 and ABCG2, these transporters do not significantly impact its
plasma exposure, though they do limit brain penetration [2].

e The cooperative function of ABCB1 and ABCG2 in limiting milciclib brain penetration suggests that
coadministration with dual inhibitors could potentially enhance brain exposure, which may be relevant
for treating brain metastases or primary brain tumors [2].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0928098721000427
https://pubmed.ncbi.nlm.nih.gov/33524505/
https://www.sciencedirect.com/science/article/abs/pii/S0928098721000427
https://www.sciencedirect.com/science/article/abs/pii/S0928098721000427
https://pubmed.ncbi.nlm.nih.gov/33524505/
https://www.sciencedirect.com/science/article/abs/pii/S0928098721000427
https://www.sciencedirect.com/science/article/abs/pii/S0928098721000427
https://www.smolecule.com/products/s548113?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

1. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]
2. The role of drug efflux and uptake transporters ABCB1 (P- ... [sciencedirect.com]
3. The role of drug efflux and uptake transporters ABCB1 (P- ... [pubmed.nchi.nim.nih.gov]

To cite this document: Smolecule. [Comprehensive ADME Profile of Milciclib Maleate: A Technical
Guide for Researchers]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548113#milciclib-maleate-adme-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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